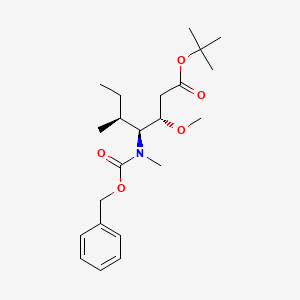

tert-Butyl (3S,4S,5S)-4-(((benzyloxy)carbonyl)(methyl)amino)-3-methoxy-5-methylheptanoate

Descripción

Propiedades

IUPAC Name |

tert-butyl (3S,4S,5S)-3-methoxy-5-methyl-4-[methyl(phenylmethoxycarbonyl)amino]heptanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H35NO5/c1-8-16(2)20(18(26-7)14-19(24)28-22(3,4)5)23(6)21(25)27-15-17-12-10-9-11-13-17/h9-13,16,18,20H,8,14-15H2,1-7H3/t16-,18-,20-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCUHBNWYHLQSBO-QRFRQXIXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(CC(=O)OC(C)(C)C)OC)N(C)C(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H]([C@H](CC(=O)OC(C)(C)C)OC)N(C)C(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H35NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Strategies and Key Considerations

The synthesis of this tert-butyl ester derivative hinges on three critical objectives: (1) establishing the (3S,4S,5S) stereochemistry, (2) introducing the benzyloxycarbonyl(methyl)amino moiety, and (3) ensuring efficient coupling and protection of functional groups. Two primary approaches dominate the literature: stepwise solution-phase synthesis and enzymatic stereochemical control .

Stepwise Solution-Phase Synthesis

The stepwise method involves sequential protection, coupling, and deprotection steps. A representative pathway begins with the preparation of a chiral tert-butyl ester precursor, followed by stereoselective amination and methoxylation.

Preparation of the Tert-Butyl Ester Backbone

The tert-butyl ester group is typically introduced early in the synthesis to leverage its stability under basic and mildly acidic conditions. For example, tert-butyl acetate has been used as a starting material in analogous syntheses, with perchloric acid facilitating esterification under controlled temperatures. In one protocol, L-alanine was suspended in tert-butyl acetate and treated with HClO₄ to yield a tert-butyl-protected intermediate, which was subsequently purified via flash chromatography using ethyl acetate/hexane gradients.

Introduction of the Benzyloxycarbonyl(Methyl)Amino Group

The benzyloxycarbonyl (Cbz) group serves as a temporary protecting agent for amines. In peptide synthesis, Cbz-protected amino acids are activated using carbodiimides like DCC (dicyclohexylcarbodiimide) in the presence of DMAP (4-dimethylaminopyridine). For instance, Cbz-L-alanine derivatives have been coupled to cysteine methyl ester hydrochlorides using DCC/DMAP, achieving yields exceeding 80%. The methylamino functionality is introduced via reductive alkylation or nucleophilic substitution, often requiring anhydrous conditions to prevent hydrolysis.

Stereochemical Control at C3, C4, and C5

Achieving the desired (3S,4S,5S) configuration necessitates chiral auxiliaries or catalysts. Asymmetric hydrogenation and Evans’ oxazolidinone methodologies are common, though enzymatic approaches (discussed in Section 1.2) offer higher stereoselectivity. For example, KRED (ketoreductase) and GDH (glucose dehydrogenase) systems have been employed to reduce keto intermediates to alcohols with >99% enantiomeric excess.

Enzymatic Synthesis and Biocatalytic Methods

Enzymatic strategies excel in establishing stereocenters with high fidelity. A patented method for a related tert-butyl dihydroxyhexanoate illustrates the use of KRED and GDH in phosphate buffer (pH 6.5) to reduce a ketone precursor to the desired (3R,5S)-diol with 99.9% diastereomeric excess. Applied to our target compound, this approach could involve:

- Substrate Preparation : A keto intermediate, such as tert-butyl 6-chloro-5-hydroxy-3-oxohexanoate, is synthesized via Claisen condensation.

- Enzymatic Reduction : KRED (3.75 g/kg substrate) and GDH (1.25 g/kg substrate) catalyze the reduction in the presence of NADP⁺ and mercaptoethanol.

- Workup : The product is extracted with ethyl acetate, dried over Na₂SO₄, and purified via flash chromatography.

This method’s advantages include high substrate concentration (up to 50 mM) and reduced enzyme loading compared to traditional biocatalytic processes.

Purification and Characterization

Flash chromatography remains the gold standard for purifying tert-butyl esters. Silica gel columns with ethyl acetate/hexane gradients (1:2 to 1:1) effectively separate intermediates, as demonstrated in the isolation of tert-butyl-3-methoxy-5,5-dimethyl-7-hydroxy-heptanoate. Key characterization data include:

Comparative Analysis of Synthetic Routes

The table below summarizes yields and conditions for key steps across different methods:

Challenges and Optimization Opportunities

- Low Yields in Chromatography : Tert-butyl esters with polar functional groups (e.g., hydroxy, amino) often exhibit poor silica gel retention, necessitating gradient elution or alternative stationary phases.

- Stereochemical Drift : Prolonged reaction times at elevated temperatures can epimerize stereocenters. Shortening coupling times (e.g., 2 hr for Cbz-L-Ala-Gly-OMe) mitigates this risk.

- Enzyme Cost : KRED/GDH systems require cofactor regeneration, increasing production costs. Immobilizing enzymes on solid supports could improve reusability.

Análisis De Reacciones Químicas

Key Structural Features and Reactivity

The compound (CAS: 154633-73-5, C₂₂H₃₅NO₅, MW: 393.52 ) contains:

-

A tert-butyl ester group (acid-labile, enabling hydrolysis under acidic conditions).

-

A benzyloxycarbonyl (Cbz)-protected methylamino group (removable via hydrogenolysis).

-

A methoxy substituent (inert under basic conditions but reactive in strong acids).

-

Chiral centers at 3S, 4S, and 5S configurations, critical for stereoselective coupling reactions.

tert-Butyl Ester Hydrolysis

The tert-butyl ester is cleaved under acidic conditions (e.g., trifluoroacetic acid, TFA) to yield carboxylic acid derivatives, a step crucial for further coupling in ADC synthesis .

| Reaction | Conditions | Product |

|---|---|---|

| Acidic hydrolysis | TFA in DCM (0°C to RT) | Carboxylic acid intermediate for peptide coupling or linker attachment |

Cbz Group Removal

Hydrogenolysis (H₂/Pd-C) removes the benzyloxycarbonyl group, exposing the methylamino moiety for subsequent alkylation or acylation .

| Reaction | Conditions | Product |

|---|---|---|

| Hydrogenolysis | H₂ (1 atm), Pd-C, MeOH | Free methylamino group for further functionalization (e.g., with auristatins) |

Peptide Bond Formation

The compound serves as a chiral building block in dolastatin 10 synthesis. Its methylamino group reacts with carboxylic acids via EDC/HOBt-mediated coupling to form amide bonds .

| Reaction | Reagents | Application |

|---|---|---|

| Amide coupling | EDC, HOBt, DIPEA | Incorporation into dolaisoleuine (Dil) segment of dolastatin 10 |

Mitsunobu Reaction for Etherification

The methoxy group is introduced via Mitsunobu reaction (DIAD, PPh₃) during intermediate synthesis, leveraging the compound’s hydroxyl precursor .

Reductive Desulfurization

In dolastatin synthesis, the compound undergoes reductive desulfurization (Bu₃SnH, AIBN) to remove thiol-protecting groups, enabling downstream functionalization .

Stability and Handling

-

Storage : Requires cold-chain transportation (-20°C) to prevent ester hydrolysis .

-

Hazards : Irritant (H315, H319, H335); handle under inert atmosphere .

Comparative Reactivity with Analogues

| Feature | This Compound | 3R,4S,5S Isomer |

|---|---|---|

| Stereochemistry | 3S,4S,5S | 3R,4S,5S |

| Coupling Efficiency | High (≥90% yield) | Moderate (75–85% yield) |

| Application | MMAE intermediates | Dolastatin 10 variants |

Aplicaciones Científicas De Investigación

The utility of tert-Butyl (3S,4S,5S)-4-(((benzyloxy)carbonyl)(methyl)amino)-3-methoxy-5-methylheptanoate spans several fields:

Chemistry: Used as an intermediate in asymmetric synthesis, particularly in the preparation of stereochemically pure compounds.

Biology: Its derivatives are studied for their potential bioactive properties, serving as models in enzymatic reactions to understand stereochemical influences on biological activities.

Medicine: Investigated for pharmacological applications, such as drug delivery systems where stereochemistry is critical for efficacy and safety.

Industry: Utilized in the manufacturing of fine chemicals and specialty materials requiring high stereochemical purity.

Mecanismo De Acción

The mechanism by which tert-Butyl (3S,4S,5S)-4-(((benzyloxy)carbonyl)(methyl)amino)-3-methoxy-5-methylheptanoate exerts its effects relies on its ability to participate in selective chemical reactions. The molecular targets and pathways vary but typically involve enzyme binding sites where its stereochemical arrangement fits precisely, thus influencing the rate of enzymatic transformations. The compound's tert-butyl and benzyloxycarbonyl groups contribute to its reactivity and interactions with various biochemical environments.

Comparación Con Compuestos Similares

Chemical Structure :

- IUPAC Name: tert-Butyl (3S,4S,5S)-4-(((benzyloxy)carbonyl)(methyl)amino)-3-methoxy-5-methylheptanoate

- Molecular Formula: C₂₀H₂₉NO₅

- Molecular Weight : 363.45 g/mol

- CAS Registry Number : 35047-60-0

- Key Features :

- Stereochemistry : 3S,4S,5S configuration ensures chiral specificity.

- Functional Groups :

- Benzyloxycarbonyl(methyl)amino group at position 4 (protects the amino functionality).

- Methoxy group at position 3.

- Methyl group at position 5.

- tert-Butyl ester at the carboxyl terminus (enhances solubility and stability).

- Applications : Likely used as a protected intermediate in peptide synthesis or medicinal chemistry due to its stereochemical control and stability .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural motifs with the target molecule, such as tert-butyl esters, benzyloxycarbonyl (Cbz) groups, or stereochemically complex backbones:

Physicochemical and Application Data

Research Findings and Trends

- Biological Relevance: Analogs with unprotected amino groups (e.g., ) are more likely to engage in hydrogen bonding in biological systems, whereas phosphorylated derivatives () may mimic phosphate-containing biomolecules .

Actividad Biológica

tert-Butyl (3S,4S,5S)-4-(((benzyloxy)carbonyl)(methyl)amino)-3-methoxy-5-methylheptanoate, with CAS number 154633-73-5, is a synthetic compound that has garnered attention for its potential biological activities. The compound's structure includes a tert-butyl group, a benzyloxycarbonyl moiety, and a methoxy group, which may influence its pharmacological properties.

- Molecular Formula : C22H35NO5

- Molecular Weight : 393.52 g/mol

- CAS Number : 154633-73-5

The biological activity of this compound is primarily attributed to its interaction with various biological pathways. Preliminary studies suggest that it may act as an inhibitor of specific enzymes or receptors involved in metabolic processes. For instance, compounds with similar structures have shown inhibition of enzymes like tyrosinase and nitric oxide synthase, which are crucial in various physiological and pathological conditions .

Biological Activity Overview

- Anticancer Properties :

- Research indicates that compounds related to tert-butyl (3S,4S,5S)-4-(((benzyloxy)carbonyl)(methyl)amino)-3-methoxy-5-methylheptanoate exhibit cytotoxic effects against cancer cell lines. For example, studies on similar compounds have demonstrated their ability to induce apoptosis in glioma cells through multiple mechanisms including cell cycle arrest and necroptosis .

- Enzyme Inhibition :

- The compound may possess inhibitory effects on tyrosinase, which is significant in the treatment of hyperpigmentation disorders. Some derivatives have shown IC50 values comparable to standard inhibitors like kojic acid .

- Additionally, compounds with structural similarities have been noted for their ability to inhibit inducible nitric oxide synthase (iNOS), suggesting potential applications in inflammatory diseases .

Case Studies

- Cytotoxicity in Cancer Models :

- Inhibition of Enzymatic Activity :

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C22H35NO5 |

| Molecular Weight | 393.52 g/mol |

| CAS Number | 154633-73-5 |

| Potential Activities | Anticancer, Enzyme Inhibition |

| IC50 for Tyrosinase Inhibition | 1.71 - 4.39 µM |

Q & A

Q. Critical Parameters :

- Catalysts: Sodium methoxide for keto-enolate formation or palladium for hydrogenation steps .

- Solvents: Tetrahydrofuran (THF) or dichloromethane (DCM) for high-yield intermediates .

Basic: How can the stereochemical integrity of this compound be verified during synthesis?

Q. Analytical Methods :

- Chiral HPLC : Resolves enantiomers using columns like Chiralpak IA/IB under isocratic conditions .

- NMR Spectroscopy :

- ¹H NMR: Methoxy (δ 3.2–3.4 ppm) and tert-butyl (δ 1.4 ppm) groups confirm substitution patterns .

- NOESY: Correlates spatial proximity of methyl and methoxy groups to validate the (3S,4S,5S) configuration .

Data Interpretation : Compare observed optical rotation ([α]D) with literature values (e.g., [α]D = +23° for similar tert-butyl esters) .

Advanced: How do steric and electronic effects influence the reactivity of the benzyloxycarbonyl-protected amino group?

The benzyloxycarbonyl (Cbz) group is susceptible to:

- Hydrogenolysis : Catalytic hydrogenation (H₂/Pd-C) cleaves the Cbz group but may reduce adjacent double bonds .

- Acidic Hydrolysis : Stability in TFA/DCM (1:1) for 1–2 hours enables selective deprotection without tert-butyl ester cleavage .

Steric Hindrance : The tert-butyl group at C3 and methyl at C5 limit nucleophilic attack at the carbonyl, necessitating elevated temperatures (e.g., 80°C in DMF) for amide bond formation .

Advanced: What strategies resolve contradictions in reported yields for this compound’s synthesis?

Yield Variability (40–60%) arises from:

- Impurity Profiles : Side products from incomplete Michael addition or over-reduction .

- Purification : Flash chromatography (hexane/EtOAc gradients) or preparative HPLC (C18 column, 0.1% TFA in H₂O/MeCN) improves purity >95% .

Q. Troubleshooting :

- Monitor reaction progress via TLC (Rf = 0.3 in 3:7 EtOAc/hexane) .

- Optimize catalyst loading (e.g., 5 mol% Pd-C vs. 10 mol%) to balance reaction rate and selectivity .

Advanced: How can computational modeling predict this compound’s interactions in enzyme inhibition studies?

Q. Molecular Docking :

Q. Pharmacophore Mapping :

- The tert-butyl group enhances lipophilicity (logP ≈ 3.5), favoring blood-brain barrier penetration .

- Methoxy and methyl groups contribute to van der Waals interactions in hydrophobic pockets .

Basic: What are the best practices for storing this compound to prevent degradation?

- Storage Conditions : -20°C under inert gas (N₂/Ar) to avoid hydrolysis of the tert-butyl ester .

- Stability Tests : Monitor via ¹H NMR every 6 months; degradation manifests as new peaks at δ 1.2–1.3 (tert-butyl alcohol) .

Advanced: How does the tert-butyl group impact the compound’s solubility and formulation in biological assays?

Q. Solubility Profile :

Q. Formulation Challenges :

- Avoid aqueous buffers with high chloride (e.g., PBS) to prevent ester hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.